molecular formula C14H23N5 B6576481 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine CAS No. 1023812-56-7

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine

Cat. No.: B6576481
CAS No.: 1023812-56-7
M. Wt: 261.37 g/mol
InChI Key: NXIFOAFRANLJBK-UHFFFAOYSA-N
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Description

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine is a heterocyclic compound that contains both piperidine and piperazine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridazine derivative, the introduction of piperidine and piperazine groups can be achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The choice of raw materials and optimization of reaction conditions are crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like 1-benzylpiperidine and 4-phenylpiperidine share structural similarities and exhibit comparable biological activities.

    Piperazine derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylphenyl)piperazine are structurally related and have similar pharmacological profiles.

Uniqueness

What sets 3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine apart is its dual incorporation of both piperidine and piperazine moieties, which allows for a broader range of interactions with biological targets. This dual functionality enhances its potential as a versatile scaffold in drug design and development.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5/c1-12-4-8-18(9-5-12)13-2-3-14(17-16-13)19-10-6-15-7-11-19/h2-3,12,15H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIFOAFRANLJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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